molecular formula C19H21IN2 B12693770 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide CAS No. 38361-66-9

1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide

Cat. No.: B12693770
CAS No.: 38361-66-9
M. Wt: 404.3 g/mol
InChI Key: NJYFZUAQYHSOPW-UHFFFAOYSA-M
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Description

EINECS 253-902-3, also known as 2,2’-azobis(2-methylpropionitrile), is an organic compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating to release nitrogen gas and free radicals, which are essential for initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3C(CN)(OH)CH3+N2H4(CH3C(CN)N)2+2H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C}(\text{CN})\text{N})_2 + 2\text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→(CH3​C(CN)N)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction between acetone cyanohydrin and hydrazine hydrate is carefully monitored. The product is then purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymers.

    Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.

    Biological Studies: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.

    Material Science: It is employed in the preparation of advanced materials, such as hydrogels and nanocomposites, where controlled radical polymerization is essential.

    Industrial Applications: In industry, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets in this process are the double bonds of the monomers, which react with the free radicals to form new covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions. It decomposes to form benzoyloxy radicals.

    Potassium Persulfate: Used as an initiator in emulsion polymerization processes. It generates sulfate radicals upon decomposition.

Uniqueness of 2,2’-azobis(2-methylpropionitrile)

2,2’-azobis(2-methylpropionitrile) is unique due to its ability to generate free radicals at relatively low temperatures compared to other initiators. This property makes it particularly useful in polymerization processes that require precise control over reaction conditions.

Properties

CAS No.

38361-66-9

Molecular Formula

C19H21IN2

Molecular Weight

404.3 g/mol

IUPAC Name

(2E)-1-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide

InChI

InChI=1S/C19H21N2.HI/c1-3-20-14-8-7-10-17(20)15-18-13-12-16-9-5-6-11-19(16)21(18)4-2;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

NJYFZUAQYHSOPW-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/C=CC3=CC=CC=C31.[I-]

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)C=CC3=CC=CC=C31.[I-]

Origin of Product

United States

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